molecular formula C17H23ClN2OS B2618741 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320179-24-4

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2618741
CAS No.: 2320179-24-4
M. Wt: 338.89
InChI Key: IEVNNLHBTBZULV-UHFFFAOYSA-N
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Description

Product Overview This product is the chemical compound 2-(2-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, supplied with high purity for research and development purposes. Its molecular formula is C 17 H 23 ClN 2 OS and its molecular weight is 338.90 g/mol. The compound is registered under CAS Number 2320179-24-4 . Research Applications and Value This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique structure, which incorporates a 1,4-diazepane ring. The 1,4-diazepane scaffold is a privileged structure in pharmacology and is frequently explored in the development of bioactive molecules . Its semi-rigid, seven-membered ring can adopt distinct conformations that are valuable for interacting with biological targets. The specific molecular architecture of this compound, combining a chlorophenyl group with the diazepane-thiolane framework, makes it a valuable intermediate or target for researchers investigating new pharmacologically active substances. It is particularly useful for screening against a variety of biological targets and for structure-activity relationship (SAR) studies. Handling and Usage This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all risk assessments and handle the material according to established laboratory safety protocols prior to use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNNLHBTBZULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the diazepane ring: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the thiolan group: This step might involve the reaction of the diazepane intermediate with a thiol compound.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Modulation of ion channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and computational insights.

Substituent Variations on the Aromatic Ring

Key analogs differ in the substituent (R) on the phenyl ring (Table 1).

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 2-chlorophenyl C₁₇H₂₃ClN₂OS 338.5 Not reported
BK78974 () 4-ethoxyphenyl C₁₉H₂₈N₂O₂S 348.5 Not reported
1f () 4-(chloromethyl)phenyl C₁₄H₁₆ClO₂S 291.8 137.3–138.5
1h () 4-(trifluoromethoxy)phenyl C₁₄H₁₂F₃O₂S 324.3 Not reported
Key Observations:
  • Trifluoromethoxy (1h) and chloromethyl (1f) groups are stronger electron-withdrawing moieties, which may enhance reactivity in electrophilic substitution reactions .
  • Steric Effects :

    • Ortho-substitution (2-chloro) introduces steric hindrance, likely affecting molecular conformation and binding interactions in biological systems.
  • Melting Points :

    • The chloromethyl-substituted analog (1f) exhibits a higher melting point (137.3–138.5°C) compared to unsubstituted derivatives, suggesting increased crystallinity due to halogen interactions .

Variations in the Diazepane Substituent

The substituent at position 4 of the diazepane ring significantly influences molecular properties (Table 2).

Table 2: Diazepane Substituent Effects

Compound Name Diazepane Substituent Key Features Reference
Target Compound Thiolan-3-yl (S-containing) Polarizable sulfur atom; enhances lipophilicity
Compound 4-Methylpyrrolidin-3-yl (N-containing) Nitrogen enables hydrogen bonding; reduced lipophilicity
Key Observations:
  • Thiolan-3-yl vs. Pyrrolidin-3-yl :
    • The thiolan-3-yl group (tetrahydrothiophene) introduces sulfur’s polarizability and moderate lipophilicity, which may improve membrane permeability.
    • The pyrrolidin-3-yl group () contains a nitrogen atom, enabling hydrogen bonding but reducing lipid solubility compared to sulfur analogs .

Computational Insights

Density Functional Theory (DFT) Analysis
  • Studies on analogs () employed DFT to map catalytic cycles and electronic properties. The 2-chlorophenyl group’s electron-withdrawing nature likely stabilizes the ethanone carbonyl via resonance, altering charge distribution in the molecule .
  • Becke’s hybrid functional () and Lee-Yang-Parr correlation () are widely used to predict thermochemical properties and electron density distributions, which are critical for understanding reactivity .
Wavefunction Analysis (Multiwfn)
  • Software like Multiwfn () enables visualization of electron localization functions (ELF) and electrostatic potentials (ESP). For example, the sulfur atom in thiolan-3-yl may create regions of high electron density, influencing intermolecular interactions .

Biological Activity

The compound 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic molecule that belongs to the diazepane class. Its unique structure, which incorporates a chlorophenyl group and a thiolan moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H26ClN2OSC_{18}H_{26}ClN_2OS. The structural features include:

  • A chlorophenyl group that may influence its interaction with biological targets.
  • A thiolan ring which can provide unique chemical properties.
  • A diazepane structure that is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one exhibit diverse biological activities including:

  • Antimicrobial Effects : Compounds in this class have shown potential as antimicrobial agents, targeting various pathogens effectively .
  • CNS Activity : Diazepane derivatives are often explored for their sedative and anxiolytic properties, suggesting that this compound may also impact the central nervous system .

The precise mechanism of action for 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one remains to be fully elucidated. However, the following pathways are hypothesized based on related compounds:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to their biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related diazepane derivatives:

  • Antimicrobial Studies : Research has demonstrated that certain diazepane derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .
  • CNS Activity Evaluation : In animal models, compounds with similar diazepane structures were tested for anxiolytic effects. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

Data Tables

Biological ActivityCompoundReference
Antimicrobial2-chlorophenyl derivatives
CNS ActivityDiazepane derivatives

Q & A

Q. What are the recommended synthetic pathways for 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, and how can reaction conditions be optimized?

The synthesis of this compound likely involves coupling a 1,4-diazepane derivative with a substituted phenyl ketone. A plausible route includes:

  • Step 1 : Reacting 4-(thiolan-3-yl)-1,4-diazepane with 2-(2-chlorophenyl)acetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of diazepane to acyl chloride) and temperature (0°C → room temperature) can improve yields. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^1H NMR and LC-MS .

Q. How should researchers safely handle this compound given its potential toxicity?

Refer to safety data sheets (SDS) of structurally analogous compounds (e.g., 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for handling solids or solutions.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid exposure to strong oxidizers or acids due to risk of toxic fumes .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H^1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), diazepane NH (δ 1.5–2.5 ppm), and thiolan protons (δ 2.8–3.5 ppm).
  • LC-MS : Confirm molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potential surfaces, and Fukui indices.
  • Validation : Compare calculated NMR shifts with experimental data. Multiwfn software enables topology analysis of electron density (e.g., Laplacian at bond critical points) .

Q. What strategies resolve crystallographic data discrepancies in structural determination?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 123 K).
  • Refinement : Employ SHELXL for least-squares refinement. Address disorder in the thiolan ring via PART instructions.
  • Validation : Check R-factor convergence (<0.05) and residual electron density maps .

Q. How can researchers model the compound’s interaction with biological targets (e.g., dopamine receptors)?

  • Docking : Use AutoDock Vina to simulate binding to D3 receptor models (PDB: 3PBL). Parameterize the ligand with GAFF2 force field.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts .

Q. What analytical approaches identify metabolic degradation products?

  • In Vitro Assays : Incubate with liver microsomes (human or rat) and NADPH. Quench with acetonitrile, then analyze via UPLC-QTOF-MS.
  • Data Interpretation : Use MetaboLynx to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMPrevents hydrolysis
Temperature0°C → RT (24 h)44–51% yield
Stoichiometry1:1.2 (diazepane:acyl chloride)Minimizes side products

Q. Table 2. DFT-Computed Properties

PropertyB3LYP/6-311++G(d,p)Experimental
HOMO-LUMO gap4.2 eV
C=O bond length1.22 Å1.21 Å (X-ray)

Key Challenges and Solutions

  • Synthetic Low Yields : Optimize protecting groups for diazepane NH to prevent undesired acylation.
  • Crystallographic Disorder : Use twinning algorithms in SHELXL or collect higher-resolution data.
  • Toxicity Mechanisms : Perform Ames tests and mitochondrial toxicity assays to rule out genotoxicity .

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